molecular formula C20H27Cl2N3O2 B12727972 Benzamide, 5-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride CAS No. 130260-10-5

Benzamide, 5-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride

Cat. No.: B12727972
CAS No.: 130260-10-5
M. Wt: 412.3 g/mol
InChI Key: ODHOUGSVSWDSTC-UHFFFAOYSA-N
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Description

Benzamide, 5-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the acylation of aniline derivatives with benzoyl chloride or benzoic anhydride. For this specific compound, the synthesis might involve:

    Amination: Introduction of the amino group to the benzamide core.

    Methoxylation: Introduction of the methoxy group.

    Piperidinylation: Attachment of the piperidine ring.

    Phenylmethylation: Introduction of the phenylmethyl group.

Industrial Production Methods

Industrial production of such compounds usually involves multi-step synthesis in large reactors, followed by purification processes such as crystallization, distillation, or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions might target the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, benzamide derivatives are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinally, benzamide derivatives have been explored for their potential use in treating conditions such as schizophrenia, gastrointestinal disorders, and cancer.

Industry

In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for benzamide derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. For example, some benzamides act as dopamine receptor antagonists, which can influence neurotransmitter activity in the brain.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, known for its use in various therapeutic applications.

    Sulfonamide derivatives: Similar in structure and often used in medicinal chemistry.

    Aniline derivatives: Share the amino group and are used in a wide range of chemical applications.

Uniqueness

This specific compound’s uniqueness lies in its combination of functional groups, which may confer unique pharmacological properties or reactivity patterns compared to other benzamide derivatives.

Properties

CAS No.

130260-10-5

Molecular Formula

C20H27Cl2N3O2

Molecular Weight

412.3 g/mol

IUPAC Name

5-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide;dihydrochloride

InChI

InChI=1S/C20H25N3O2.2ClH/c1-25-19-8-7-16(21)13-18(19)20(24)22-17-9-11-23(12-10-17)14-15-5-3-2-4-6-15;;/h2-8,13,17H,9-12,14,21H2,1H3,(H,22,24);2*1H

InChI Key

ODHOUGSVSWDSTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)NC2CCN(CC2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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